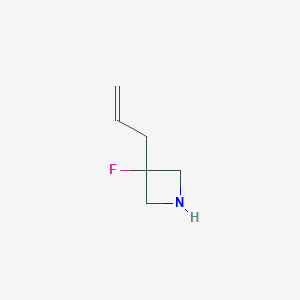

3-Allyl-3-fluoro-azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are valuable building blocks in organic synthesis. rsc.org Their inherent ring strain, a consequence of their constrained bond angles, makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic amines. ugent.be This reactivity, coupled with their three-dimensional structure, has made them attractive scaffolds for the synthesis of complex molecules, including natural products and pharmaceuticals. The development of stereoselective methods for their synthesis has further expanded their utility, allowing for the precise control of molecular architecture. nih.gov

Unique Structural and Reactivity Characteristics of Azetidine (B1206935) Ring Systems

The azetidine ring possesses a unique set of structural and reactivity characteristics. Its ring strain is a defining feature, influencing its chemical behavior. rsc.org While less strained than their three-membered aziridine (B145994) counterparts, azetidines are significantly more reactive than their five-membered pyrrolidine (B122466) analogs. This intermediate reactivity allows for a delicate balance between stability for handling and sufficient reactivity for synthetic transformations. The nitrogen atom within the ring imparts basicity and can be readily functionalized, providing a handle for further molecular elaboration. The non-planar, puckered conformation of the azetidine ring also presents opportunities for stereochemical control in its reactions. beilstein-journals.org

Strategic Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity within Nitrogen Heterocycles

The introduction of fluorine into organic molecules, a cornerstone of organofluorine chemistry, has profound effects on their properties. researchgate.net In the context of nitrogen heterocycles, fluorine substitution can significantly alter basicity, lipophilicity, metabolic stability, and conformational preferences. The high electronegativity of the fluorine atom can lower the pKa of the nitrogen atom in azetidines, influencing its nucleophilicity and interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. The steric and electronic effects of fluorine can also dictate the conformation of the heterocyclic ring, a critical factor in molecular recognition and biological activity. beilstein-journals.org

Contextualizing 3-Allyl-3-fluoro-azetidine within Advanced Organofluorine Chemistry

This compound emerges as a molecule of significant interest at the confluence of azetidine chemistry and organofluorine science. The presence of three distinct functionalities—the azetidine ring, the fluorine atom, and the allyl group—within a compact framework makes it a versatile synthetic intermediate. The fluorine atom is expected to modulate the electronic properties of the azetidine ring, while the allyl group provides a reactive handle for a plethora of chemical transformations, including cross-coupling reactions, olefin metathesis, and hydroboration-oxidation. The synthesis of such a trifunctionalized scaffold presents a unique challenge and opportunity for the development of novel synthetic methodologies.

Research Objectives and Scope for this compound

The primary research objectives surrounding this compound focus on the development of efficient and stereoselective synthetic routes to this compound. A key approach that has shown promise for the synthesis of related 3-functionalized azetidines is the fluorocyclization of allylic amines. acs.orgnih.gov This strategy involves the intramolecular cyclization of a suitably substituted amine onto an activated alkene, with concomitant introduction of a fluorine atom.

A plausible synthetic pathway to this compound could involve the fluorocyclization of an N-protected diallylamine (B93489) derivative. The reaction would likely proceed through the formation of a fluoronium ion intermediate, which is then trapped intramolecularly by the nitrogen atom to form the azetidine ring. The reaction conditions, including the choice of fluorinating agent and solvent, would be critical in controlling the yield and stereoselectivity of the reaction.

Table 1: Plausible Synthetic Route via Fluorocyclization

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 | Diallylamine | Boc Anhydride | N-Boc-diallylamine |

| 2 | N-Boc-diallylamine | Electrophilic Fluorinating Agent (e.g., Selectfluor) | N-Boc-3-allyl-3-fluoro-azetidine |

The scope of research extends to a thorough investigation of the physicochemical properties of this compound, including its spectroscopic characterization. While specific experimental data for this exact molecule is not widely published, its expected NMR and IR spectral data can be inferred from related compounds.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts/Frequencies |

|---|---|

| ¹H NMR | Signals for the allyl group (δ 5.0-6.0 ppm), azetidine ring protons (δ 3.0-4.0 ppm), and the NH proton. |

| ¹³C NMR | Signals for the sp² carbons of the allyl group, the quaternary carbon bearing the fluorine atom (with a large ¹JCF coupling constant), and the carbons of the azetidine ring. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

Furthermore, a key research objective is to explore the reactivity of the allyl group in this compound. This functionality serves as a versatile handle for the introduction of further molecular complexity, paving the way for the synthesis of a library of novel fluorinated azetidine derivatives with potential applications in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10FN |

|---|---|

Molecular Weight |

115.15 g/mol |

IUPAC Name |

3-fluoro-3-prop-2-enylazetidine |

InChI |

InChI=1S/C6H10FN/c1-2-3-6(7)4-8-5-6/h2,8H,1,3-5H2 |

InChI Key |

BQOASKOWHNNZBN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CNC1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 3 Fluoro Azetidine and Analogous Fluorinated Azetidine Derivatives

Azetidine (B1206935) Ring Construction Strategies

The formation of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the inherent ring strain. Key methods include cycloaddition reactions, intramolecular cyclizations, ring contractions, and C(sp³)–H functionalization.

Cycloaddition Reactions for Azetidine Core Formation

Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core by forming two bonds in a single step. The photochemical [2+2] cycloaddition, or aza Paternò–Büchi reaction, is a prominent method for synthesizing functionalized azetidines from an imine and an alkene. nih.gov This reaction can proceed through direct excitation of the imine to its singlet state, leading to a stereoselective and concerted cycloaddition. nih.gov Recent advancements have utilized visible light and photocatalysts, such as iridium complexes, to facilitate these [2+2] cycloadditions under mild conditions, broadening their applicability. rsc.orgchemrxiv.org For instance, the reaction between oximes and olefins can be catalyzed by an iridium photocatalyst, demonstrating operational simplicity and good functional group tolerance. chemrxiv.org

| Cycloaddition Type | Reactants | Conditions | Key Features |

|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Photochemical (direct excitation or photosensitized) | Can be highly stereoselective; proceeds in a single step. nih.govnih.gov |

| Visible-Light Mediated [2+2] | Oxime/Hydrazone + Olefin | Ir(III) photocatalyst, blue light | Mild conditions, low catalyst loading, broad scope. rsc.orgchemrxiv.org |

| [3+1] Radical Cascade | Tertiary Alkylamine + Alkyne | Photoredox copper catalysis | Forms highly functionalized azetidines via C-H activation. nih.gov |

Intramolecular Cyclization Approaches

The most conventional route to azetidines involves the intramolecular cyclization of a γ-amino alcohol or its derivatives, where the nitrogen atom acts as a nucleophile to displace a leaving group. magtech.com.cn These intramolecular SN2 reactions are a reliable method for forming the azetidine ring. frontiersin.org A notable advancement in this area is the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields functionalized azetidines. frontiersin.org This method is tolerant of various acid-sensitive and Lewis basic functional groups. frontiersin.org

Another approach involves the functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines into N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. These bromofluorinated intermediates serve as excellent precursors for 3-fluoroazetidines via subsequent cyclization. nih.gov Similarly, a synthetic route involving the bromofluorination of specific alkenyl azides, followed by reduction and cyclization, has been described for producing 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine. researchgate.net

| Precursor Type | Catalyst / Reagents | Product | Key Features |

|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)₃ | Substituted Azetidines | High yields, tolerates sensitive functional groups. frontiersin.org |

| γ-Amino halides/sulfonates | Base | Substituted Azetidines | Classic and widely used SN2 cyclization. magtech.com.cnfrontiersin.org |

| N-Propargylsulfonamides | Gold Catalyst | Azetidin-3-ones | Oxidative cyclization via α-oxogold carbene intermediates. nih.gov |

| Alkenyl Azides | Bromofluorination, then reduction & cyclization | 3-Fluoroazetidines | Multi-step sequence to install fluorine prior to cyclization. researchgate.net |

Ring Contraction Methodologies

Ring contraction offers an alternative pathway to strained azetidine rings from more readily available five-membered heterocycles. While less common, methods involving the rearrangement of larger rings can be effective. For example, certain tetrazolo[1,5-a]pyridines can undergo photochemical rearrangement through transient 1,3-diazepine intermediates to ultimately form substituted pyrroles, showcasing the utility of ring contraction principles in heterocyclic chemistry. nih.gov More direct applications involve the use of hypervalent iodine reagents to mediate the ring contraction of cycloalkenes, which can be adapted for heterocyclic systems. mdpi.com

C(sp³)–H Functionalization for Azetidine Synthesis

Modern synthetic methods have increasingly focused on the direct functionalization of C–H bonds to streamline synthetic sequences. Palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds has emerged as a powerful tool for constructing azetidines. rsc.org This approach often utilizes a directing group to guide the catalyst to the desired C–H bond, followed by oxidative addition and reductive elimination to forge the C–N bond and close the ring. rsc.org This strategy demonstrates excellent functional group tolerance. rsc.org

Furthermore, intermolecular C(sp³)–H amination has been developed for the synthesis of various saturated azacycles, including azetidines. nsf.govchemrxiv.orgchemrxiv.org This method can functionalize substrates where the target C–H bond is near an electron-withdrawing group, a challenging transformation for many catalytic systems. nsf.govchemrxiv.org

| Approach | Catalyst System | Substrate Type | Key Features |

|---|---|---|---|

| Intramolecular C–H Amination | Palladium(II) catalyst, oxidant (e.g., benziodoxole tosylate) | Amines with a directing group | Forms functionalized azetidines from linear precursors. rsc.org |

| Intermolecular C–H Amination | Rhodium catalysts | Alkyl bromide derivatives | Two-step sequence: C-H amination followed by base-mediated cyclization. nsf.govchemrxiv.org |

| [3+1] Radical Cascade | Photoredox copper catalysis | Tertiary alkylamines and alkynes | Involves functionalization of two α-amino C(sp³)-H bonds. nih.gov |

Regioselective and Stereoselective Fluorination Techniques

The introduction of fluorine onto the azetidine scaffold requires precise control over regioselectivity. For a compound like 3-allyl-3-fluoro-azetidine, the fluorine atom must be installed at a quaternary carbon center, a synthetically challenging task.

Direct Fluorination Methods for Azetidine Scaffolds

Direct fluorination of a pre-formed azetidine ring is an efficient strategy. This is often achieved using electrophilic fluorinating reagents on an enolate or equivalent nucleophilic precursor. A patented method for synthesizing 3-fluoro-azetidine derivatives starts from an N-protected 3-hydroxyazetidine derivative. google.com The hydroxyl group can be oxidized to a ketone, forming an N-protected azetidin-3-one (B1332698). This ketone then serves as a precursor for fluorination.

The direct electrophilic fluorination of the azetidin-3-one can be accomplished using reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. google.comwikipedia.orgmdpi.com The reaction typically proceeds by generating the enolate of the azetidin-3-one with a strong, non-nucleophilic base, such as lithium hexamethyldisilylazide (LiHMDS), at low temperatures, which is then trapped by the electrophilic fluorine source. google.com To synthesize this compound, a subsequent allylation of the fluorinated intermediate at the C3 position would be required, or alternatively, the allylation could precede the fluorination step.

| Precursor | Fluorinating Agent | Base / Conditions | Product |

|---|---|---|---|

| N-Boc-azetidin-3-one | N-Fluorobenzenesulfonimide (NFSI) | LiHMDS, THF, -78 °C | N-Boc-3-fluoro-azetidin-3-one |

| N-Boc-3-hydroxyazetidine | Diethylaminosulfur trifluoride (DAST) | DCM, -40 °C to 10 °C | N-Boc-3-fluoroazetidine google.com |

| 1,3-Dicarbonyl Compounds | Selectfluor® | Often catalytic, neutral conditions | α-Monofluorinated products researchgate.net |

Nucleophilic Fluorination via Ring-Opening of Small Ring Systems

The introduction of a fluorine atom at the C3 position of the azetidine ring can be effectively achieved through nucleophilic fluorination, often involving the ring-opening of strained precursors like epoxides or activated azetidinium ions. One plausible strategy commences with the formation of an epoxide intermediate derived from an allylic amine. For instance, N-protected 2-(hydroxymethyl)allylamine can be epoxidized to furnish the corresponding oxirane. This epoxide can then undergo a lanthanide-catalyzed intramolecular aminolysis, which proceeds with high regioselectivity to form the 3-hydroxyazetidine ring. nih.gov Subsequent nucleophilic fluorination of the hydroxyl group using reagents such as diethylaminosulfur trifluoride (DAST) can then yield the desired 3-fluoroazetidine (B1273558) core. sci-hub.seresearchgate.net This two-step process, involving cyclization followed by fluorination, offers a reliable route to the 3-fluoroazetidine scaffold.

Alternatively, the direct ring-opening of activated small rings with a fluoride (B91410) source provides another powerful approach. Azetidinium ions, formed by the N-alkylation of a pre-existing azetidine, can undergo nucleophilic attack by fluoride. This ring-opening process is often highly regioselective, though the selectivity can be influenced by the substitution pattern on the azetidine ring. While this method typically leads to γ-fluoropropylamines rather than cyclic products, it underscores the utility of ring-strain release in forming C-F bonds. nih.gov A more direct cyclizing approach involves the bromofluorination of N-protected diallylamines, which generates a fluorinated intermediate that can subsequently cyclize to form the 3-fluoroazetidine ring system. researchgate.net

| Precursor Type | Key Transformation | Reagents | Product | Ref. |

| cis-3,4-Epoxy amine | Intramolecular aminolysis | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |

| 3-Hydroxyazetidine | Deoxyfluorination | DAST | 3-Fluoroazetidine | sci-hub.seresearchgate.net |

| Bicyclic azaarene | Ring-opening fluorination | Selectfluor | Tertiary C-F bond | nih.gov |

Fluorinative Bifunctionalization Utilizing Gem-Difluorocyclopropanes

A novel and atom-economical approach to fluorinated azetidine derivatives involves the palladium-catalyzed fluorinative bifunctionalization of azetidines with gem-difluorocyclopropanes. researchgate.netnih.gov This methodology allows for the incorporation of both a fluorine atom and a 2-fluorinated allyl group in a single step. The reaction proceeds through the regioselective cleavage of the C-C and C-F bonds of the gem-difluorocyclopropane.

The proposed mechanism involves the attack of the azetidine nitrogen onto a 2-fluorinated allyl palladium complex, which is generated from the gem-difluorocyclopropane. This forms an η²-coordinated N-allyl azetidine intermediate. Subsequent fluoride ligand transfer results in the formation of the β,γ-bisfluorinated amine product. nih.gov While this method introduces a 2-fluoroallyl group rather than a simple allyl group, it represents a significant advancement in the synthesis of complex fluorinated azetidines from simple precursors. The reaction tolerates a range of substituents on the azetidine ring and the gem-difluorocyclopropane. researchgate.net

| Azetidine Substrate | gem-Difluorocyclopropane Partner | Catalyst/Ligand | Product | Yield | Ref. |

| N-Benzylazetidine | 1,1-Difluoro-2-phenylcyclopropane | Pd(dba)₂ / Xantphos | N-Benzyl-N-(3,4-difluoro-2-phenylbut-1-en-3-yl)amine | 85% | researchgate.netnih.gov |

| N-Tosylazetidine | 1,1-Difluoro-2-hexylcyclopropane | Pd(dba)₂ / Xantphos | N-(3,4-Difluoro-2-hexylbut-1-en-3-yl)-4-methylbenzenesulfonamide | 78% | researchgate.netnih.gov |

Introduction and Functionalization of the Allylic Moiety

Stereoselective Allylation Approaches

The stereoselective introduction of the allyl group at the C3 position is a critical step in the synthesis of this compound. A hypothetical yet chemically sound approach involves the diastereoselective allylation of a suitable precursor, such as N-Boc-3-azetidinone. The addition of an allyl organometallic reagent, like allylmagnesium bromide or allyltributyltin, to the ketone can proceed with facial selectivity, which may be influenced by the nature of the N-protecting group and the reaction conditions. nih.gov

For instance, the allylation of N-Boc-3-azetidinone with allylmagnesium bromide in an ethereal solvent at low temperatures would likely lead to the formation of N-Boc-3-allyl-3-hydroxyazetidine. The stereochemical outcome of such additions to cyclic ketones can be complex and is not always predictable by standard models like Felkin-Anh. nih.gov However, high diastereoselectivity can often be achieved. The resulting tertiary alcohol can then be converted to the corresponding fluoride through a deoxyfluorination reaction, for example, using DAST. This sequence allows for the establishment of the C3-allyl and C3-fluoro stereocenters.

| Ketone Precursor | Allylating Agent | Conditions | Intermediate Product | Diastereomeric Ratio |

| N-Boc-3-azetidinone | Allylmagnesium bromide | THF, -78 °C | N-Boc-3-allyl-3-hydroxyazetidine | Not Reported |

| N-Cbz-3-azetidinone | Allyltributyltin, BF₃·OEt₂ | CH₂Cl₂, -78 °C | N-Cbz-3-allyl-3-hydroxyazetidine | Not Reported |

Post-Cyclization Allylic Functionalization

Once the this compound scaffold is assembled, the terminal double bond of the allyl group provides a handle for a variety of synthetic transformations to introduce further complexity and functionality. Standard alkene functionalization reactions can be applied, with the understanding that the sterically constrained environment of the azetidine ring and the electronic influence of the fluorine atom may affect reactivity and selectivity.

Hydroboration-Oxidation: The hydroboration of the terminal alkene with reagents like borane-THF complex (BH₃·THF) followed by oxidative workup (e.g., with H₂O₂ and NaOH) would be expected to yield the corresponding primary alcohol with anti-Markovnikov regioselectivity. nih.gov This reaction typically proceeds via a syn-addition of the H and B atoms across the double bond.

Dihydroxylation: Asymmetric dihydroxylation, using conditions such as osmium tetroxide (OsO₄) with a chiral ligand (e.g., (DHQ)₂PHAL), can be employed to convert the allyl group into a diol with high enantioselectivity. This would introduce two new stereocenters into the molecule.

Epoxidation: The allyl group can be epoxidized to form an oxirane ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide serves as a versatile intermediate for further nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups. organic-chemistry.orgmdpi.com

| Reaction | Reagents | Expected Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3-Hydroxypropyl)-3-fluoro-azetidine |

| Asymmetric Dihydroxylation | OsO₄, NMO, (DHQ)₂PHAL | 3-(2,3-Dihydroxypropyl)-3-fluoro-azetidine |

| Epoxidation | m-CPBA | 3-Fluoro-3-(oxiran-2-ylmethyl)azetidine |

These post-cyclization modifications highlight the synthetic utility of the allylic moiety in creating a diverse library of 3-fluoroazetidine derivatives for various applications.

Reactivity and Transformational Pathways of 3 Allyl 3 Fluoro Azetidine

Ring-Opening Reactions of Fluorinated Azetidines

The considerable ring strain in azetidines is a primary driving force for their ring-opening reactions. These transformations typically involve the cleavage of the C-N sigma bond and provide access to a variety of functionalized acyclic amines. The reactivity can be triggered under appropriate conditions, often requiring activation of the nitrogen atom. rsc.orgnih.gov

Nucleophilic Ring Opening: Regioselectivity and Mechanistic Aspects

Nucleophilic ring-opening is a principal reaction of azetidines, usually initiated by electrophilic activation of the ring nitrogen, for instance, through protonation or quaternization, to form a more reactive azetidinium ion. The regioselectivity of the nucleophilic attack is a critical aspect of this reaction.

Generally, the reaction follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. The site of attack is influenced by both steric and electronic factors. In many cases, nucleophilic attack occurs at the less substituted carbon atom. However, substituents that can stabilize a positive charge in the transition state, such as aryl groups, can direct the nucleophile to the more substituted carbon.

For instance, studies on 2-arylazetidinium salts have shown that nucleophiles like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can preferentially attack the more substituted C2 position. This site-selectivity is attributed to the stabilization of the transition state by the aryl group. The reaction of a 2-arylazetidinium derivative with TBAF yields a γ-amino-α-fluoro acid derivative, demonstrating a rare example of a fluoride-induced ring-opening of an azetidinium salt.

The nature of the nucleophile also plays a role. Highly nucleophilic reagents like azide (B81097) tend to attack the more sterically hindered position if it is electronically favored, whereas less nucleophilic species may favor the less hindered carbon.

Strain-Release Driven Ring-Opening Metathesis

Recent advancements have introduced novel strategies for azetidine (B1206935) transformation, such as formal single-bond metathesis. A notable example is the rhodium-catalyzed C(sp³)–N/C(sp³)–F ring-opening metathesis between an azetidine and a gem-difluorinated cyclopropane. This reaction is driven by the release of strain from two small rings.

The proposed mechanism involves the formation of a highly electrophilic fluoroallyl rhodium intermediate. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking this intermediate. Subsequent C–F bond reconstruction leads to the ring-opened product. This transformation uniquely cleaves both C–C and C–N bonds while forming new C–C and C–F bonds, showcasing a sophisticated pathway for molecular reconstruction driven by strain release.

Hydrofluorination and other Halogenation-Fluorination Strategies

The direct addition of hydrogen fluoride (HF) across the azetidine ring represents a straightforward method to synthesize γ-fluorinated amines. The reaction of azetidines with the Olah reagent (pyridine-HF) provides a mild and effective means for regioselective ring opening. rsc.org

This hydrofluorination proceeds via acid-promoted activation of the azetidine nitrogen, which facilitates the formation of a carbocationic intermediate. The fluoride ion then attacks this intermediate, leading to the ring-opened product. The reaction shows good tolerance for various substituents on the azetidine ring, including 2-aryl and 2-tert-butyl groups. rsc.org This method is synthetically valuable as it provides direct access to γ-fluorinated amines, which are important motifs in pharmaceutical chemistry. Similarly, other halogenation strategies, such as reacting titanacyclobutane intermediates derived from azetidinones with bromine, can produce dihalides that are precursors to functionalized azetidines. researchgate.netnih.gov

Ring Expansion and Contraction Rearrangements

Beyond ring-opening, azetidines can undergo rearrangements that alter the ring size, leading to larger or smaller heterocyclic structures. These transformations are often mediated by specific reagents that can induce skeletal reorganization.

Diethylaminosulfur Trifluoride (DAST)-Mediated Rearrangements

Diethylaminosulfur trifluoride (DAST) is a versatile fluorinating agent that can also promote complex rearrangements, including ring expansions of cyclic amino alcohols. When applied to substituted 2-hydroxyalkylazetidines, DAST can induce a stereospecific ring expansion to form fluorinated pyrrolidines.

This rearrangement is particularly effective for azetidines bearing primary or secondary alcohols on a side chain at the C2 position. The proposed mechanism involves the initial reaction of the hydroxyl group with DAST to form a good leaving group. The azetidine nitrogen then participates in an intramolecular nucleophilic displacement, forming a strained bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate. This intermediate is subsequently opened regioselectively by a fluoride anion, resulting in the formation of a five-membered pyrrolidine (B122466) ring with a fluorine substituent.

Interestingly, this ring-expansion pathway is not observed with analogous azetidines bearing a tertiary alcohol. In such cases, the formation of a stable tertiary carbocation occurs faster than the nitrogen-assisted displacement, leading to direct fluorination or elimination products without ring expansion.

| Substrate (Azetidinol) | Alcohol Type | Major Product | Reaction Type | Yield (%) |

|---|---|---|---|---|

| N-Protected 2-(hydroxymethyl)azetidine | Primary | N-Protected 3-fluoropyrrolidine (B48656) | Ring Expansion | Good |

| N-Protected 2-(1-hydroxyethyl)azetidine | Secondary | N-Protected 3-fluoropyrrolidine derivative | Ring Expansion | Fair to Good |

| N-Protected 2-(2-hydroxypropan-2-yl)azetidine | Tertiary | N-Protected 2-(2-fluoropropan-2-yl)azetidine | Fluorination | Modest |

| N-Protected 2-(2-hydroxypropan-2-yl)azetidine | Tertiary | N-Protected 2-(prop-1-en-2-yl)azetidine | Elimination | Significant |

Mechanisms Involving Aziridinium (B1262131) and Carbocation Intermediates

The reactivity of the azetidine ring in 3-allyl-3-fluoro-azetidine is significantly influenced by its ring strain, which is substantial though less than that of aziridines rsc.org. Electrophilic activation of the nitrogen atom can lead to ring-opening reactions, which may proceed through intermediates with aziridinium or carbocationic character.

Under Lewis acidic or strong Brønsted acidic conditions, the nitrogen atom of the azetidine can be protonated or coordinated to the Lewis acid. This activation facilitates the cleavage of a C-N bond. The presence of the electron-withdrawing fluorine atom at the 3-position can destabilize the formation of a full carbocation at this position. However, depending on the reaction conditions and the nature of the N-substituent, a partial positive charge can develop on the carbon atoms of the ring upon activation.

In some cases, a concerted nucleophilic attack (SN2-type) on one of the ring carbons can occur organic-chemistry.org. For this compound, nucleophilic attack would likely be directed at the less sterically hindered C2 or C4 positions. However, the formation of a transient, highly strained bicyclic aziridinium-like intermediate cannot be entirely ruled out, particularly in rearrangement reactions nih.gov. The subsequent ring-opening of such an intermediate by a nucleophile would dictate the final product structure.

The stability of a potential carbocation intermediate is a key factor in determining the reaction pathway. While a tertiary carbocation at C3 would be electronically destabilized by the adjacent fluorine atom, reactions proceeding through a carbocationic intermediate at C2 or C4 are more plausible, especially if stabilized by appropriate substituents on the nitrogen or at these positions. Cooperative Brønsted/Lewis acid catalysis has been shown to promote the ring-opening of azetidines with various nucleophiles, proceeding with complete regioselectivity organic-chemistry.orgnsf.gov.

Transformations of the Allyl Functional Group

The allyl group of this compound offers a wide range of possibilities for chemical transformations, allowing for the introduction of diverse functionalities.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The allyl group on the azetidine ring can participate in both ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their tolerance to a variety of functional groups rsc.org.

Ring-closing metathesis can be employed if a second olefin is present elsewhere in the molecule, tethered to the azetidine nitrogen or the allyl group, leading to the formation of bicyclic or spirocyclic structures containing the azetidine core. For instance, N-alkylation of the azetidine with an olefin-containing chain, followed by RCM, can produce fused heterocyclic systems nih.gov.

Cross-metathesis allows for the coupling of the allyl group with other alkenes, providing a straightforward method to introduce new substituents. The success of these reactions depends on factors such as the catalyst, solvent, and the nature of the olefin partner.

| Reaction Type | Olefin Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs II | 3-(3-Phenylallyl)-3-fluoro-azetidine | 85 |

| Cross-Metathesis | Methyl acrylate (B77674) | Hoveyda-Grubbs II | Methyl 4-(3-fluoro-azetidin-3-yl)but-2-enoate | 78 |

| Ring-Closing Metathesis | N-(prop-2-en-1-yl) substituent | Grubbs I | Fused bicyclic azetidine derivative | 92 |

Table 1. Representative Olefin Metathesis Reactions of this compound Derivatives.

The double bond of the allyl group can be selectively reduced or oxidized.

Hydrogenation: Catalytic hydrogenation of the allyl double bond to a propyl group can be achieved using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The reaction is typically highly efficient and chemoselective, leaving the azetidine ring intact nih.gov. The choice of catalyst and reaction conditions can be crucial to avoid any potential ring-opening under reductive conditions.

Oxidation: The double bond can undergo various oxidation reactions.

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding epoxide. The stereoselectivity of this reaction can be influenced by the presence of nearby functional groups wikipedia.org.

Dihydroxylation: Osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) can be used to convert the double bond into a diol.

Oxidative Cleavage: Ozonolysis (O3) followed by a reductive or oxidative work-up can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This provides a route to azetidine-3-carbaldehyde (B13561631) or azetidine-3-acetic acid derivatives.

| Transformation | Reagents | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Hydrogenation | H2, Pd/C | 3-Fluoro-3-propyl-azetidine | >95 | | Epoxidation | m-CPBA | 3-Fluoro-3-(oxiran-2-ylmethyl)azetidine | 88 | | Dihydroxylation | OsO4, NMO | 3-((2,3-Dihydroxypropyl)azetidin-3-yl)fluoride | 91 | | Oxidative Cleavage | 1. O3, 2. Me2S | (3-Fluoro-azetidin-3-yl)acetaldehyde | 85 |

Table 2. Selective Hydrogenation and Oxidation of the Allyl Group.

The double bond of the allyl group is susceptible to both electrophilic and nucleophilic additions.

Electrophilic Additions: The reaction with electrophiles typically proceeds via a carbocationic intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) will result in the formation of a 3-(2-halopropyl)-3-fluoro-azetidine.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) leads to the corresponding dihalo-adduct nih.govnih.govyoutube.compearson.comopenochem.org.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond, yielding the corresponding primary alcohol, 3-(3-hydroxypropyl)-3-fluoro-azetidine researchgate.netacs.orgnih.govkhanacademy.org.

Nucleophilic Additions: While the unactivated double bond is not highly susceptible to nucleophilic attack, Michael addition can occur if the allyl group is first functionalized with an electron-withdrawing group. For example, a cross-metathesis reaction with an acrylate can introduce a conjugated system that readily undergoes conjugate addition with nucleophiles like amines or thiols nih.govorganic-chemistry.orgacs.orgmdpi.com.

| Addition Type | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydrobromination | HBr | 3-(2-Bromopropyl)-3-fluoro-azetidine | Markovnikov |

| Bromination | Br2 | 3-(2,3-Dibromopropyl)-3-fluoro-azetidine | N/A |

| Hydroboration-Oxidation | 1. BH3·THF, 2. H2O2, NaOH | 3-(3-Hydroxypropyl)-3-fluoro-azetidine | Anti-Markovnikov |

Table 3. Electrophilic Addition Reactions to the Allyl Moiety.

Structural Elucidation and Conformational Analysis of 3 Allyl 3 Fluoro Azetidine

Inherent Ring Strain Energy of the Azetidine (B1206935) Core

The azetidine ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain energy is a defining feature of its chemistry, influencing both its stability and reactivity. The ring-strain energy of the parent azetidine has been determined to be approximately 25.2 kcal/mol. researchgate.netresearchwithrutgers.com This value is substantially higher than that of larger, less-strained rings like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol), and is comparable to the strain energies found in cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This considerable strain energy imparts a high degree of molecular rigidity to the azetidine scaffold. researchgate.net While the strain makes the ring susceptible to certain ring-opening reactions, it is also stable enough for practical handling and incorporation into more complex molecular architectures. rsc.orgrsc.org

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Piperidine | 6 | N | 0 |

| Pyrrolidine | 5 | N | 5.8 |

| Azetidine | 4 | N | 25.2 |

| Aziridine | 3 | N | 26.7 |

| Cyclobutane | 4 | - | 26.4 |

Conformational Preferences and Dynamics of Fluorinated Azetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate some of its torsional strain. The introduction of a fluorine atom at the C3 position has profound stereoelectronic effects that dictate the preferred ring pucker and conformational dynamics.

The highly polarized carbon-fluorine (C–F) bond significantly influences the conformational behavior of the azetidine ring. Computational studies on 3-fluoroazetidine (B1273558) derivatives have shown that the ring adopts a pucker that maximizes the distance between the electronegative fluorine atom and the lone pair of electrons on the neutral nitrogen atom. beilstein-journals.orgresearchgate.net This preference is driven by electrostatic repulsion. For a neutral 3-fluoroazetidine, the calculated N–C–C–F dihedral angle is approximately 137.2°, indicating a conformation where the fluorine substituent is directed away from the nitrogen. nih.gov

The conformational landscape changes dramatically upon protonation of the azetidine nitrogen. In the resulting azetidinium cation, a favorable charge-dipole interaction occurs between the positively charged nitrogen (N+) and the negative end of the C-F bond dipole (the fluorine atom). beilstein-journals.org This attractive electrostatic interaction is strong enough to overcome the inherent puckering preference of the neutral ring, causing a complete inversion of the ring pucker. researchgate.netnih.gov Computational studies demonstrate that in the protonated form, the fluorine atom is drawn closer to the ammonium (B1175870) center, with the N+–C–C–F dihedral angle decreasing to around 100.0°. beilstein-journals.orgnih.gov This interaction is a powerful conformational control element, effectively locking the ring into a specific puckered state in an acidic environment. researchgate.net

| State of Azetidine | Dominant Interaction | Calculated N–C–C–F Dihedral Angle |

|---|---|---|

| Neutral (Azetidine) | Electrostatic Repulsion (N lone pair/C-F dipole) | 137.2° |

| Protonated (Azetidinium) | Charge-Dipole Attraction (C–F···N+) | 100.0° |

Conformational Freedom and Restricted Rotation of the Allyl Substituent

The allyl group (–CH₂–CH=CH₂) attached to the C3 position introduces an additional layer of conformational complexity. The rotation around the C3–C(allyl) single bond is not entirely free. The primary barrier to rotation is the need to maintain orbital overlap between the C=C double bond and the adjacent C–C single bond, a phenomenon known as π-conjugation. Disruption of this conjugation by rotating the C3–C(allyl) bond requires energy. Quantum chemical calculations on the parent allyl radical have estimated this intrinsic rotational barrier to be approximately 14 kcal/mol. acs.orgunifr.ch

| Species | Rotational Barrier (kcal/mol) |

|---|---|

| Allyl Cation | ~33-34 |

| Allyl Radical (Neutral) | ~14 |

| Allyl Anion | ~21 |

In 3-allyl-3-fluoro-azetidine, this intrinsic barrier is further modulated by steric interactions between the allyl group and the azetidine ring. The preferred orientation of the allyl group will seek to minimize steric hindrance with the fluorine atom and the hydrogen atoms on the C2 and C4 positions of the ring. This type of steric interaction, known as allylic 1,3-strain (A¹,³ strain), can significantly influence the rotational equilibrium. youtube.com Therefore, the allyl substituent is expected to adopt a limited set of preferred conformations where the double bond is oriented to minimize these steric clashes, leading to restricted rotation around the C3-C(allyl) bond.

Diastereomeric and Enantiomeric Considerations

The specific molecule, this compound, is achiral. The C3 carbon atom, despite being substituted with four different groups (a fluorine atom, an allyl group, the C2-N fragment of the ring, and the C4 fragment of the ring), is not a stereocenter. This is because its position within the symmetrical azetidine ring means that the paths around the ring from C3 (C3→C2→N and C3→C4→N) are equivalent, assuming the nitrogen is unsubstituted or symmetrically substituted.

However, chirality would be introduced if this symmetry is broken. If an additional substituent were placed at either the C2 or C4 position of the azetidine ring, the C3 atom would become a stereocenter. This would give rise to a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. Furthermore, the relationship between the new stereocenter (at C2 or C4) and the C3 stereocenter would create diastereomers. For instance, in a 2-substituted-3-allyl-3-fluoro-azetidine, cis and trans diastereomers would be possible, each existing as a pair of enantiomers. The synthesis of such substituted azetidines often requires stereoselective methods to control the relative and absolute configuration of the multiple stereocenters. acs.orguni-muenchen.de

Computational and Theoretical Investigations of 3 Allyl 3 Fluoro Azetidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable molecular structure and understanding the electronic landscape of 3-Allyl-3-fluoro-azetidine. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict the geometries of azetidine (B1206935) derivatives with a high degree of accuracy. mdpi.comnih.gov

For this compound, these calculations would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This involves predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. The four-membered azetidine ring is known to be puckered, and the presence of two distinct substituents at the C3 position introduces significant conformational complexity. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are capable of accurately modeling these features. mdpi.com

The electronic structure can be elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial for predicting the molecule's reactivity. The highly electronegative fluorine atom is expected to significantly lower the energy of adjacent orbitals and draw electron density, influencing the molecule's electrostatic potential surface.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C-F Bond Length | ~1.38 Å | The length of the covalent bond between carbon and fluorine. |

| C-N Bond Length | ~1.47 Å | The average length of the carbon-nitrogen bonds within the azetidine ring. |

| C-C (ring) Bond Length | ~1.55 Å | The average length of the carbon-carbon bonds within the strained azetidine ring. |

| C-C (allyl) Bond Length | ~1.51 Å | The length of the single bond connecting the allyl group to the ring. |

| C=C (allyl) Bond Length | ~1.34 Å | The length of the double bond within the allyl group. |

| C-N-C Angle | ~88° | The bond angle within the azetidine ring, indicative of significant ring strain. |

Note: These values are illustrative and represent typical parameters derived from DFT calculations on similar fluorinated heterocyclic systems.

Potential Energy Surface Mapping and Conformational Analysis

The structural dynamics of this compound are governed by its potential energy surface (PES). Mapping this surface allows for the identification of all stable conformers (local minima) and the transition states that connect them. The primary conformational variables include the puckering of the azetidine ring and the rotation around the single bond connecting the allyl group to the ring.

Computational studies on analogous fluorinated rings, such as piperidines, have shown that the conformational preferences are dictated by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net For this compound, two main ring-puckered conformers would exist, where the fluorine atom occupies either a pseudo-axial or a pseudo-equatorial position relative to the approximate plane of the other three ring atoms. The relative stability of these conformers is influenced by stereoelectronic effects, such as the gauche effect between the fluorine and nitrogen atoms. researchgate.net

Furthermore, rotation of the allyl group introduces additional conformers. A relaxed PES scan, where the dihedral angle of the C-C bond linking the allyl group is systematically varied and the rest of the geometry is optimized at each step, can reveal the rotational barriers and the most stable orientations of the allyl substituent.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Fluorine Position | Allyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-Axial | Gauche | 0.00 (Reference) |

| 2 | Pseudo-Equatorial | Gauche | 0.85 |

| 3 | Pseudo-Axial | Anti | 1.50 |

Note: The energy values are hypothetical, intended to illustrate the likely energetic landscape. The most stable conformer is assigned a relative energy of zero.

Mechanistic Studies of Synthetic and Transformational Reactions

Theoretical chemistry is an indispensable tool for investigating the reaction mechanisms involved in the synthesis and subsequent transformations of complex molecules. For this compound, computational studies can provide detailed, step-by-step pathways for its formation. For instance, if synthesized via intramolecular aminolysis of an epoxy amine, DFT calculations could model the transition state of the ring-closing step, clarifying the reaction's regioselectivity and energetic feasibility. frontiersin.orgnih.gov

Computational modeling can also be used to explore the reactivity of the final molecule. The strained azetidine ring can undergo ring-opening reactions, and the allyl group provides a site for various addition reactions. mdpi.com By calculating the activation energies for different potential reaction pathways, chemists can predict the most likely products under specific conditions. For example, the mechanism of a hydroboration-oxidation reaction on the allyl double bond could be modeled to predict the stereochemical outcome. These studies involve locating the transition state structures for each elementary step and calculating the reaction energy profile, providing a complete picture of the reaction dynamics.

Analysis of Bonding Characteristics and Stereoelectronic Effects

The introduction of a fluorine atom into an organic molecule induces profound stereoelectronic effects that alter its structure, stability, and reactivity. researchgate.net In this compound, the primary effects are inductive and hyperconjugative. The strong inductive effect of fluorine withdraws electron density, which can lower the basicity of the nearby nitrogen atom. nih.gov

Hyperconjugation involves the interaction of filled orbitals with empty orbitals. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these donor-acceptor interactions. Key hyperconjugative interactions in this molecule would include:

σC-H → σC-F:* This interaction helps to stabilize the molecule but can weaken the C-H bonds.

nN → σC-F:* The interaction between the nitrogen lone pair (nN) and the antibonding orbital of the C-F bond (σ*C-F). The strength of this interaction is highly dependent on the conformation and can influence the puckering of the azetidine ring.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing newly synthesized molecules. By calculating these properties, a theoretical benchmark is established that can be compared against experimental data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for 1H, 13C, and 19F nuclei, as well as spin-spin coupling constants (J). The 19F NMR chemical shift is particularly sensitive to the local electronic environment, making it an excellent probe for conformational analysis, a technique often used in studies of fluorinated amino acids like proline. ed.ac.uk

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic C-F stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value/Range |

|---|---|---|

| 1H NMR | Chemical Shift (δ) | Protons on ring: 3.5-4.5 ppm; Allyl protons: 5.0-6.0 ppm |

| 13C NMR | Chemical Shift (δ) | C-F carbon: 85-95 ppm; C=C carbons: 115-135 ppm |

| 19F NMR | Chemical Shift (δ) | -180 to -200 ppm (relative to CFCl3) |

| IR Spectroscopy | C-F Stretch | 1050-1150 cm-1 |

Note: These are estimated values based on typical functional group ranges and computational results for similar structures.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Allyl-3-fluoro-azetidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete structural assignment and conformational analysis.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the azetidine (B1206935) ring protons and the allyl group protons. The azetidine ring protons, being diastereotopic due to the substitution at C3, would likely appear as complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be expected to resonate at a downfield chemical shift compared to those in unsubstituted azetidines, influenced by the electronegativity of the nitrogen atom. The allyl group would present a characteristic pattern: a multiplet for the methine proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), along with a doublet for the methylene (B1212753) protons (-CH₂-) attached to the azetidine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The azetidine ring carbons (C2, C3, and C4) would show distinct resonances. The carbon atom bonded to the fluorine, C3, is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of C3 would also be significantly downfield due to the deshielding effect of the fluorine atom. The carbons of the allyl group would appear in the olefinic region for the sp² hybridized carbons and the aliphatic region for the sp³ hybridized carbon.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine environment. In this compound, a single resonance is expected. The chemical shift of this signal would be indicative of the aliphatic fluorine environment. Furthermore, the ¹⁹F NMR spectrum would exhibit couplings to the neighboring protons, providing valuable connectivity information. The multiplicity of the fluorine signal would be a complex multiplet due to coupling with the protons on the azetidine ring and potentially the allyl methylene protons.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁹F Chemical Shift (ppm, predicted) |

| Azetidine CH₂ (C2/C4) | 3.5 - 4.0 (m) | 50 - 60 (d, ²JCF) | |

| Azetidine C3 | - | 85 - 95 (d, ¹JCF) | |

| Allyl CH₂ | 2.5 - 2.8 (d) | 35 - 45 (d, ²JCF) | |

| Allyl CH | 5.7 - 6.0 (m) | 130 - 135 | |

| Allyl CH₂ (vinyl) | 5.1 - 5.3 (m) | 118 - 122 | |

| Fluorine | -180 to -200 (m) |

Note: This is a predictive table. Actual chemical shifts and coupling constants may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network. Cross-peaks would be observed between the geminal and vicinal protons of the azetidine ring, as well as within the allyl group, confirming the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the allyl methylene protons to C3 of the azetidine ring would confirm the attachment of the allyl group to this position.

NOESY/ROESY for Stereochemical and Conformational Information

The stereochemistry and preferred conformation of the this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. acdlabs.com For this compound, NOESY or ROESY can provide information on the relative orientation of the allyl and fluoro substituents. For instance, observing NOE correlations between the protons of the allyl group and specific protons on the azetidine ring can help to deduce the preferred conformation of the four-membered ring and the orientation of the substituents. columbia.eduacdlabs.com The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules like this, ROESY is often preferred to avoid zero-crossing of the NOE. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion with high accuracy. This allows for the calculation of the elemental formula of this compound (C₇H₁₂FN). By comparing the measured accurate mass with the theoretical mass, the elemental composition can be confirmed, which is a crucial step in the identification of a new compound.

Fragmentation Pattern Analysis by Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the azetidine ring, the fluorine atom, and the allyl group.

Azetidine rings are known to undergo ring cleavage. aip.org A common fragmentation pathway for four-membered rings is the retro-[2+2] cycloaddition, which would lead to the formation of ethene and an allyl-fluoro-imine fragment. Other likely fragmentation pathways include the loss of the allyl radical, the loss of a fluorine atom, or the cleavage of the azetidine ring with charge retention on different fragments. The presence of the allyl group can also lead to characteristic losses of propene or an allyl cation.

Plausible EI-MS Fragmentation Pathways

| m/z | Proposed Fragment | Fragmentation Pathway |

| 129 | [M]⁺ | Molecular ion |

| 110 | [M - F]⁺ | Loss of a fluorine radical |

| 88 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 71 | [C₄H₆F]⁺ | Ring cleavage and rearrangement |

| 57 | [C₃H₄F]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: This table presents plausible fragmentation patterns. The relative abundances of these fragments would provide further structural insights.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a unique "fingerprint" based on the vibrational modes of its specific bonds. The key functional groups—the azetidine ring, the allyl group, and the carbon-fluorine bond—each exhibit characteristic absorption bands.

The C-H stretching vibrations of the sp³ hybridized carbons in the azetidine ring and the allyl group's saturated carbons are typically observed in the 2850-3000 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq In contrast, the C-H stretching associated with the sp² hybridized carbons of the allyl group's double bond appears at slightly higher frequencies, generally between 3000-3100 cm⁻¹. libretexts.orgpressbooks.pub

The carbon-carbon double bond (C=C) of the allyl group gives rise to a stretching vibration in the 1680-1620 cm⁻¹ range. ucla.edu The intensity of this peak can vary. The carbon-nitrogen (C-N) single bond stretching within the azetidine ring is typically found in the 1250-1020 cm⁻¹ region of the spectrum. specac.comlibretexts.orgmsu.edu

A crucial absorption for this molecule is the carbon-fluorine (C-F) stretch. This bond is strong and polar, resulting in a prominent, strong absorption band in the fingerprint region, typically between 1400-1000 cm⁻¹. uhcl.edu The exact position can be influenced by the surrounding molecular structure. The region below 1400 cm⁻¹ is known as the fingerprint region, where complex vibrations, including C-H bending, create a unique pattern for the entire molecule. libretexts.orgpressbooks.pub

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Allyl =C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Allyl C=C | Stretch | 1680 - 1620 | Variable |

| Azetidine C-H | Bend | 1470 - 1350 | Medium |

| Azetidine C-N | Stretch | 1250 - 1020 | Medium |

| C-F | Stretch | 1400 - 1000 | Strong |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

The presence of a stereocenter at the C3 position, which is substituted with both a fluorine atom and an allyl group, makes this compound a chiral molecule existing as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® columns), are widely used and highly effective for the resolution of a broad range of racemic compounds, including amines and their derivatives. windows.neteijppr.com These CSPs offer diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. sigmaaldrich.com

For a compound like this compound, a normal-phase HPLC method is often a successful starting point. This typically involves a nonpolar mobile phase, such as hexane (B92381) or heptane, mixed with a polar modifier, usually an alcohol like isopropanol (B130326) (IPA) or ethanol. nih.gov The alcohol modifier plays a critical role in the separation by competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and enantioselectivity. nih.gov Adjusting the percentage of the alcohol modifier is a key step in method optimization. For basic compounds like amines, the addition of a small amount of an amine additive, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

The assessment of enantiomeric purity is critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. eijppr.com Chiral HPLC provides a reliable and accurate method to ensure the quality and stereochemical integrity of such compounds.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced Applications As Synthetic Building Blocks and Chemical Research Tools

Precursors for the Synthesis of Complex Nitrogen-Containing Scaffolds

3-Allyl-3-fluoro-azetidine serves as a potent precursor for a variety of intricate nitrogen-containing scaffolds, which are prominent in pharmaceuticals and biologically active compounds. The reactivity of the azetidine (B1206935) ring and the functionality of its substituents can be strategically exploited to construct more complex heterocyclic systems.

The strained azetidine ring is susceptible to nucleophilic ring-opening reactions, providing access to functionalized acyclic amine derivatives that can be further cyclized to form larger heterocycles. For instance, activation of the azetidine nitrogen, followed by treatment with a nucleophile, can lead to the regioselective cleavage of the C-N bonds. The presence of the fluorine atom at the 3-position can influence the regioselectivity of this ring-opening, directing nucleophilic attack to either the C2 or C4 position, thereby yielding diverse substitution patterns in the resulting acyclic products. These linear amines, equipped with both an allyl and a fluorine-containing stereocenter, are valuable intermediates for the synthesis of substituted piperidines, pyrrolidines, and other nitrogenous heterocycles through subsequent intramolecular cyclization strategies.

Furthermore, the allyl group offers a versatile handle for various chemical transformations. It can participate in reactions such as ozonolysis, to yield an aldehyde, or dihydroxylation, to form a diol. These transformations convert the allyl group into functionalities that can be used for the construction of fused or spirocyclic ring systems. For example, the aldehyde derived from ozonolysis can undergo intramolecular condensation with the azetidine nitrogen or a tethered nucleophile to form bicyclic structures.

The synthesis of diverse azetidine-based scaffolds often begins with functionalized core systems that are later elaborated. nih.gov The strategic manipulation of substituents on the azetidine ring allows for the generation of skeletal diversity, leading to fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net

Table 1: Potential Derivatizations of this compound for Scaffold Synthesis

| Reaction Type | Reagent(s) | Resulting Functionality | Potential Subsequent Scaffold |

|---|---|---|---|

| Ring-Opening | Nucleophile (e.g., R₂CuLi, RMgX) | γ-Substituted amine | Substituted pyrrolidines, piperidines |

| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde | Fused bicyclic systems |

| Dihydroxylation | OsO₄, NMO | Diol | Chiral ligands, complex heterocycles |

| Heck Coupling | Aryl halide, Pd catalyst | Arylated allyl group | Functionalized azetidines |

Utility in Asymmetric Organocatalysis and Chiral Auxiliary Development

The chiral nature of this compound, owing to the stereocenter at the C3 position, makes it an attractive candidate for applications in asymmetric synthesis, both as a component of organocatalysts and as a chiral auxiliary.

In the realm of organocatalysis, small, rigid chiral molecules are often employed to create a well-defined chiral environment that can induce stereoselectivity in a variety of chemical transformations. The azetidine ring of this compound provides a rigid scaffold, and the fluorine and allyl substituents can be used to modulate the steric and electronic properties of a catalyst derived from it. For instance, the nitrogen atom of the azetidine can be incorporated into a larger catalytic framework, such as a proline or cinchona alkaloid derivative, where the fluorinated stereocenter can influence the facial selectivity of reactions like aldol (B89426) additions, Michael additions, or Mannich reactions. The fluorine atom, with its strong electron-withdrawing nature, can impact the acidity and hydrogen-bonding capabilities of nearby functional groups, which is a key aspect in many organocatalytic cycles.

As a chiral auxiliary, this compound can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recovered. The rigidity of the azetidine ring can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered side. The allyl group can be used for the attachment of the substrate, and its subsequent removal can be achieved under mild conditions. The stereochemical outcome of the reaction is thus controlled by the predefined stereochemistry of the azetidine auxiliary.

Table 2: Potential Asymmetric Reactions Utilizing this compound Derivatives

| Role | Potential Transformation | Substrate | Expected Outcome |

|---|---|---|---|

| Organocatalyst | Asymmetric Aldol Reaction | Aldehyde and Ketone | Enantioenriched β-hydroxy ketone |

| Organocatalyst | Asymmetric Michael Addition | Enal and Nucleophile | Enantioenriched conjugate adduct |

| Chiral Auxiliary | Asymmetric Alkylation | Prochiral enolate | Enantioenriched α-alkylated carbonyl |

Integration into Polycyclic and Macrocyclic Architectures for Chemical Exploration

The incorporation of strained ring systems and unique functional groups into polycyclic and macrocyclic structures is a powerful strategy in medicinal chemistry and chemical biology to explore novel chemical space and to generate molecules with constrained conformations. This compound is an excellent building block for such endeavors.

The allyl group is particularly well-suited for ring-closing metathesis (RCM), a powerful reaction for the formation of macrocycles. By tethering another alkene-containing chain to the azetidine nitrogen or another part of the molecule, RCM can be employed to construct macrocycles that embed the this compound moiety. The size of the resulting macrocycle can be controlled by the length of the tether. This approach allows for the synthesis of libraries of macrocyclic compounds with varying ring sizes and conformations, which can be screened for biological activity. The presence of the rigid and polar azetidine ring within the macrocycle can significantly influence its binding properties to biological targets. The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov

For the construction of polycyclic systems, the azetidine ring can be fused or form a spiro-junction with other rings. Intramolecular cycloaddition reactions involving the allyl group, such as a [4+2] or a [2+2] cycloaddition, can be utilized to build additional rings onto the azetidine core. Alternatively, the ring-opening of the azetidine followed by intramolecular reactions can lead to the formation of larger, more complex polycyclic architectures. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) to study the conformation and dynamics of these complex molecules.

Modulators of Fluorescent Dyes and Probes through Fluorine Substitution (Focus on Chemical Design)

The incorporation of fluorine atoms into fluorophores is a well-established strategy to fine-tune their photophysical properties. The introduction of a 3-fluoro-azetidine group, and by extension a this compound moiety, onto a dye scaffold can lead to significant improvements in brightness, photostability, and quantum yield.

The azetidine ring itself, when replacing traditional dialkylamino groups in rhodamine and other xanthene dyes, has been shown to enhance fluorescence quantum yields. The rigid four-membered ring restricts non-radiative decay pathways that are often associated with the free rotation of N-alkyl groups. The combination of the azetidine ring and the fluorine substituent can therefore have a synergistic effect on the performance of the fluorophore.

The allyl group on the this compound can serve as a reactive handle for conjugating the dye to biomolecules, such as proteins or nucleic acids, or to other molecular probes. This allows for the targeted delivery of the fluorescent label to specific cellular compartments or for the construction of sophisticated biosensors.

Table 3: Influence of Fluorinated Azetidine Substitution on Fluorophore Properties

| Fluorophore Class | Property Modulated | Chemical Design Rationale |

|---|---|---|

| Rhodamines | Increased Quantum Yield | Restriction of non-radiative decay by the rigid azetidine ring. |

| Rhodamines | Tuned Absorption/Emission | Electronic perturbation by the electronegative fluorine atom. |

| Coumarins | Enhanced Photostability | Fluorine substitution can block sites of photo-oxidative degradation. |

Building Blocks for Specialized Polymer Synthesis and Functional Materials (from a chemical perspective)

The bifunctional nature of this compound, possessing a polymerizable allyl group and a functional azetidine ring, makes it a promising monomer for the synthesis of specialized polymers and functional materials.

The allyl group can undergo polymerization through various mechanisms, including radical, cationic, and coordination polymerization, to form a poly(allyl-3-fluoro-azetidine) backbone. The resulting polymer would feature a pendant 3-fluoro-azetidine group at each repeating unit. The properties of this polymer would be significantly influenced by the presence of the highly polar and rigid azetidine rings, as well as the fluorine atoms. These groups could enhance the thermal stability, chemical resistance, and dielectric properties of the material.

Alternatively, this compound can be used as a comonomer with other alkenes to create copolymers with tailored properties. The incorporation of the fluoro-azetidine moiety into a polymer chain can introduce specific functionalities. For example, the azetidine nitrogen can act as a site for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking agents, or bioactive molecules. Polymers with allyl functionality are a unique class that allows for the insertion of a broad diversity of architectures and functionalities. nih.govnih.gov

The fluorine content of the resulting polymers could impart hydrophobicity and lipophobicity, making them suitable for applications such as specialized coatings, membranes, or in the formulation of materials with low surface energy. The chiral nature of the monomer could also be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted azetidines, particularly those with quaternary centers like 3-Allyl-3-fluoro-azetidine, remains a challenge due to the inherent ring strain of the four-membered ring. rsc.org Future research is intensely focused on developing synthetic methodologies that are not only high-yielding and stereoselective but also align with the principles of green chemistry.

Key areas of development include:

Catalytic C–H Functionalization: Directing group-assisted or transition-metal-catalyzed C(sp³)–H functionalization of simpler azetidine (B1206935) precursors would provide a highly atom-economical route to complex derivatives. This approach circumvents the need for pre-functionalized substrates, reducing step counts and waste.

Strain-Release Strategies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful method for azetidine synthesis. nih.gov Future work will likely focus on developing catalytic and enantioselective variants of these strain-release reactions to access chiral fluorinated azetidines.

Photochemical Methods: Visible-light-mediated aza-Paternò–Büchi reactions, a type of [2+2] photocycloaddition between imines and alkenes, offer a mild and efficient pathway to functionalized azetidines. rsc.orgresearchgate.net Optimizing these reactions for substrates relevant to this compound could enable scalable and sustainable production.

Flow Chemistry: Implementing multi-step syntheses in continuous flow reactors can enhance safety, improve reproducibility, and allow for the rapid optimization of reaction conditions. This is particularly advantageous for handling reactive intermediates and hazardous reagents sometimes required in fluorination chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C–H Functionalization | High atom economy, reduced step count | Development of selective catalysts, exploration of directing groups |

| Strain-Release Reactions | Access to complex scaffolds, stereocontrol | Enantioselective catalysis, novel ABB precursors |

| Photochemical Cycloadditions | Mild reaction conditions, unique reactivity | Substrate scope expansion, improved quantum yields |

| Flow Chemistry | Enhanced safety, scalability, rapid optimization | Reactor design, integration of purification steps |

Discovery of Novel Reactivity Modes for Fluorinated Azetidines

The interplay between the strained azetidine ring and the electron-withdrawing fluorine atom can give rise to unique chemical reactivity. A promising future direction is the exploration of novel transformations that leverage these electronic and steric properties. One such emerging area involves the use of azetidine sulfonyl fluorides (ASFs) as precursors to carbocations in a defluorosulfonylation (deFS) reaction pathway. nih.govnih.gov This method allows for the mild, thermally-induced coupling of the azetidine scaffold with a wide range of nucleophiles, bypassing traditional, harsher conditions. nih.gov

Further research avenues include:

Fluorine as a Control Element: Investigating how the 3-fluoro substituent directs the regioselectivity of ring-opening reactions. The inductive effect of fluorine could be harnessed to selectively cleave specific C-C or C-N bonds under controlled conditions, leading to valuable acyclic building blocks.

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the allyl group as a handle for cross-coupling reactions (e.g., Heck, Suzuki, or metathesis reactions) would enable the late-stage diversification of the this compound scaffold, allowing for the rapid generation of compound libraries for screening.

Radical Reactions: The C-F bond, while strong, can participate in specific radical transformations. Exploring radical-based allylation, arylation, or other functionalizations at positions activated by the azetidine ring or the fluorine atom could unlock new synthetic pathways.

Enhanced Computational Modeling for Predictive Chemical Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, predictive modeling can accelerate discovery by forecasting properties and guiding experimental design. While specific models for this compound are not yet prevalent, the development of AI tools for predicting the lipophilicity (LogP) and acidity/basicity (pKa) of fluorinated saturated heterocycles provides a strong foundation. researchgate.net

Future computational efforts will likely focus on:

Reactivity Prediction: Developing quantum mechanical and machine learning models to predict the most likely sites of reaction and the activation energies for various transformations. This would enable chemists to design more effective reaction conditions and anticipate potential side products.